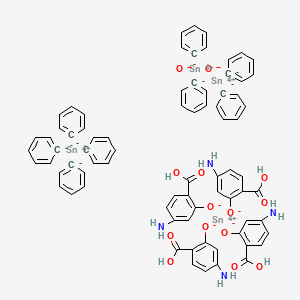
1,3-Naphthalenedisulfonic acid, 7-3-4-(2-hydroxy-1-naphthalenyl)azophenylazophenylsulfonylamino-, po
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-3-4-(2-hydroxy-1-naphthalenyl)azophenylazophenylsulfonylamino-, po typically involves several steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-1-naphthalenylamine.
Coupling Reaction: The diazonium salt formed is then coupled with 1,3-naphthalenedisulfonic acid.
Sulfonation: The final step involves sulfonation to introduce the sulfonylamino group.
Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,3-Naphthalenedisulfonic acid, 7-3-4-(2-hydroxy-1-naphthalenyl)azophenylazophenylsulfonylamino-, po undergoes various chemical reactions:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of azo bonds.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include sulfuric acid, sodium nitrite, and sodium hydroxide. Major products formed from these reactions include various sulfonated and hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Naphthalenedisulfonic acid, 7-3-4-(2-hydroxy-1-naphthalenyl)azophenylazophenylsulfonylamino-, po has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of inks and paints.
Wirkmechanismus
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-3-4-(2-hydroxy-1-naphthalenyl)azophenylazophenylsulfonylamino-, po involves its ability to form stable complexes with various substrates. The sulfonylamino group enhances its solubility in water, allowing it to interact effectively with different molecular targets. The azo bonds in the compound can undergo reversible redox reactions, making it useful in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Naphthalenedisulfonic acid, 7-3-4-(2-hydroxy-1-naphthalenyl)azophenylazophenylsulfonylamino-, po is unique due to its specific structural features and properties. Similar compounds include:
Armstrong’s acid (Naphthalene-1,5-disulfonic acid): Another naphthalenedisulfonic acid derivative used in similar applications but with different solubility and reactivity properties.
1,5-Naphthalenedisulfonic acid: Used in the synthesis of coordination polymers and as a dopant in polymerization reactions.
These compounds share some functional groups but differ in their specific applications and chemical behavior.
Eigenschaften
CAS-Nummer |
141880-36-6 |
|---|---|
Molekularformel |
C6H9NO3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



